7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Overview
Description
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.
Mechanism of Action
Target of Action
The primary targets of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors . They are found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity. This compound has shown potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The interaction of this compound with FGFRs affects signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs results in the deactivation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is mentioned that a compound with low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are crucial in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions involve binding to the receptor’s active site, thereby preventing the phosphorylation and activation of downstream signaling pathways.
Cellular Effects
The effects of this compound on cells are profound. It has been shown to inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis . Additionally, the compound significantly reduces the migration and invasion capabilities of these cells. By modulating cell signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, this compound influences gene expression and cellular metabolism, leading to altered cell function and reduced tumor progression .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the hinge region of FGFRs. This binding forms hydrogen bonds with the backbone carbonyl of E562 and NH of A564, stabilizing the compound within the receptor’s active site . This interaction inhibits the receptor’s kinase activity, preventing the autophosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways. The inhibition of these pathways results in decreased cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Degradation may occur under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and migration, with no significant development of resistance observed in vitro .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been reported. These findings suggest a narrow therapeutic window, emphasizing the need for careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . These reactions involve oxidation, reduction, and conjugation processes, leading to the formation of metabolites that are excreted via the kidneys. The compound’s metabolism can affect its bioavailability and efficacy, highlighting the importance of understanding its metabolic profile in drug development .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake and accumulation in target tissues, enhancing its therapeutic effects. The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves the construction of the pyrrolo[2,3-c]pyridine core followed by the introduction of the methoxy group. One common synthetic route includes:
Cyclization Reaction: Starting from a suitable pyridine derivative, a cyclization reaction is performed to form the pyrrolo[2,3-c]pyridine core.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclization and continuous flow systems for methoxylation to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methanol and a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolo[2,3-c]pyridine derivatives.
Substitution: Formation of various substituted pyrrolo[2,3-c]pyridine derivatives.
Scientific Research Applications
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-c]pyridine: Lacks the methoxy group, which may result in different biological activities.
7-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: Substitution of the methoxy group with a chlorine atom can alter the compound’s reactivity and biological properties.
7-Hydroxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: The presence of a hydroxy group instead of a methoxy group can significantly change the compound’s solubility and interaction with biological targets.
Uniqueness
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This makes it a valuable compound for the development of new therapeutic agents and for studying structure-activity relationships in medicinal chemistry.
Properties
IUPAC Name |
7-methoxy-1,3-dihydropyrrolo[2,3-c]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-8-7-5(2-3-9-8)4-6(11)10-7/h2-3H,4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOVTTVDRGATMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735268 | |
Record name | 7-Methoxy-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-80-6 | |
Record name | 7-Methoxy-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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